molecular formula C9H17NO3 B13497213 7-Acetamidoheptanoic acid

7-Acetamidoheptanoic acid

Cat. No.: B13497213
M. Wt: 187.24 g/mol
InChI Key: UONVJZSIMUCBQK-UHFFFAOYSA-N
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Description

7-Acetamidoheptanoic acid is an organic compound characterized by the presence of an acetamido group attached to a heptanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetamidoheptanoic acid typically involves the acylation of heptanoic acid with acetic anhydride in the presence of a catalyst. The reaction proceeds under mild conditions, often requiring temperatures around 60-80°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or phosphoric acid can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 7-Acetamidoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptanoic acid derivatives, while reduction can produce heptanamine derivatives.

Scientific Research Applications

7-Acetamidoheptanoic acid finds applications in various scientific fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 7-Acetamidoheptanoic acid exerts its effects involves interactions with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the heptanoic acid chain can interact with lipid membranes, affecting cellular processes.

Comparison with Similar Compounds

    Heptanoic Acid: A straight-chain carboxylic acid with similar structural features but lacking the acetamido group.

    7-Aminoheptanoic Acid: Contains an amino group instead of an acetamido group, leading to different chemical properties and reactivity.

Uniqueness: 7-Acetamidoheptanoic acid is unique due to the presence of both an acetamido group and a heptanoic acid chain, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

7-acetamidoheptanoic acid

InChI

InChI=1S/C9H17NO3/c1-8(11)10-7-5-3-2-4-6-9(12)13/h2-7H2,1H3,(H,10,11)(H,12,13)

InChI Key

UONVJZSIMUCBQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCCCC(=O)O

Origin of Product

United States

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